1-methyl-4-piperidinyl 3-fluorobenzoate hydrochloride
Overview
Description
1-methyl-4-piperidinyl 3-fluorobenzoate hydrochloride is a useful research compound. Its molecular formula is C13H17ClFNO2 and its molecular weight is 273.73 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 273.0931846 g/mol and the complexity rating of the compound is 264. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Conformational Analysis and Crystal Structure
Compounds similar to "1-methyl-4-piperidinyl 3-fluorobenzoate hydrochloride" have been the subject of conformational analysis and crystal structure studies to understand their molecular geometry, electronic structure, and potential for forming stable polymorphs. Such studies are foundational in drug design and development, providing insights into how molecular alterations can impact therapeutic efficacy and stability (Ribet et al., 2005).
Pharmacokinetics of Novel Inhibitors
Research has also focused on understanding the pharmacokinetics of novel inhibitors, particularly those targeting specific enzymes or receptors such as the anaplastic lymphoma kinase (ALK). These studies are crucial for cancer therapy, where the compound's stability, metabolism, and clearance rates directly influence its therapeutic potential and side effect profile (Teffera et al., 2013).
Synthesis and Crystal Structures
The synthesis and crystal structures of related compounds have been investigated for their biological activities and potential applications in creating new therapeutic agents. These studies contribute to the field of medicinal chemistry by providing new scaffolds for drug development (Adamczyk-Woźniak et al., 2013).
Molecular Conformations and Intermolecular Interactions
Understanding the molecular conformations and intermolecular interactions of compounds like "this compound" aids in the design of molecules with desired properties, such as increased stability or enhanced binding to biological targets. These studies are essential for the rational design of drugs with improved efficacy and reduced side effects (Mahesha et al., 2019).
Radiotracer Development for Brain Studies
Compounds structurally related to "this compound" have been explored as potential radiotracers for brain studies, particularly in understanding neurotransmitter dynamics in various neurological conditions. Although not always successful, these investigations highlight the importance of chemical structure in the development of diagnostic tools (Bormans et al., 1996).
Properties
IUPAC Name |
(1-methylpiperidin-4-yl) 3-fluorobenzoate;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2.ClH/c1-15-7-5-12(6-8-15)17-13(16)10-3-2-4-11(14)9-10;/h2-4,9,12H,5-8H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWUGUXNRHDRIBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)OC(=O)C2=CC(=CC=C2)F.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClFNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.